molecular formula C5H6Cl2O2 B3060499 Methyl succinyl chloride CAS No. 44806-45-3

Methyl succinyl chloride

Cat. No.: B3060499
CAS No.: 44806-45-3
M. Wt: 169 g/mol
InChI Key: XWGXLRRTBBCVMC-UHFFFAOYSA-N
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Description

Methyl succinyl chloride, also known as methyl 4-chloro-4-oxobutanoate, is an organic compound with the molecular formula C5H7ClO3. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both ester and acid chloride functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl succinyl chloride can be synthesized through the chloroacylation of itaconic acid. The reaction involves the addition of a chloroacylation reagent to itaconic acid, resulting in the formation of this compound . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reaction.

Industrial Production Methods

In industrial settings, this compound is produced through the esterification of succinic acid followed by chlorination. The esterification process involves reacting succinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl succinate. The methyl succinate is then chlorinated using thionyl chloride or phosphorus trichloride to yield this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl succinyl chloride undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form methyl succinate and hydrochloric acid.

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Reduction: Can be reduced to form methyl succinate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Water, often under acidic or basic conditions.

    Nucleophilic Substitution: Amines or alcohols, typically in the presence of a base like pyridine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Hydrolysis: Methyl succinate and hydrochloric acid.

    Nucleophilic Substitution: Amides or esters depending on the nucleophile used.

    Reduction: Methyl succinate.

Scientific Research Applications

Methyl succinyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Polymer Chemistry: In the production of specialty polymers and resins.

    Biochemistry: As a reagent in the modification of biomolecules.

    Medicinal Chemistry: In the development of new drug candidates and prodrugs.

Mechanism of Action

The mechanism of action of methyl succinyl chloride involves its reactivity with nucleophiles due to the presence of the acid chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, facilitating the formation of new chemical compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Methyl succinyl chloride can be compared with other similar compounds such as:

    Methyl 4-chloro-4-oxobutyrate: Similar in structure but lacks the acid chloride group, making it less reactive.

    Succinic acid monomethyl ester chloride: Similar in reactivity but has different physical properties.

    Methyl 3-chloroformyl propionate: Similar in reactivity but has a different carbon chain length.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, polymer chemistry, and medicinal chemistry. Its unique reactivity due to the presence of both ester and acid chloride functional groups makes it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

2-methylbutanedioyl dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O2/c1-3(5(7)9)2-4(6)8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGXLRRTBBCVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500977
Record name 2-Methylbutanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44806-45-3
Record name 2-Methylbutanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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